molecular formula C6H7ClFNS B15306870 2-Amino-6-fluorobenzene-1-thiol hydrochloride

2-Amino-6-fluorobenzene-1-thiol hydrochloride

Cat. No.: B15306870
M. Wt: 179.64 g/mol
InChI Key: HIRNYIWAMWRCJO-UHFFFAOYSA-N
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Description

2-Amino-6-fluorobenzene-1-thiol hydrochloride is an organic compound with the molecular formula C₆H₆NFS·HCl. It is a derivative of benzene, featuring an amino group at the second position, a fluorine atom at the sixth position, and a thiol group at the first position. This compound is often used in pharmaceutical testing and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluorobenzene-1-thiol hydrochloride typically involves the introduction of the amino, fluorine, and thiol groups onto a benzene ring. One common method is through a multi-step process that includes nitration, reduction, halogenation, and thiolation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluorobenzene-1-thiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Amino-6-fluorobenzene-1-thiol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-fluorobenzene-1-thiol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chlorobenzene-1-thiol hydrochloride
  • 2-Amino-6-bromobenzene-1-thiol hydrochloride
  • 2-Amino-6-iodobenzene-1-thiol hydrochloride

Uniqueness

Compared to its analogs, 2-Amino-6-fluorobenzene-1-thiol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can affect the compound’s reactivity, making it suitable for specific applications where other halogenated analogs may not be as effective .

Properties

Molecular Formula

C6H7ClFNS

Molecular Weight

179.64 g/mol

IUPAC Name

2-amino-6-fluorobenzenethiol;hydrochloride

InChI

InChI=1S/C6H6FNS.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,8H2;1H

InChI Key

HIRNYIWAMWRCJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)S)N.Cl

Origin of Product

United States

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